1-Heptyl-1H-pyrazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-heptylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-2-3-4-5-6-8-13-9-7-10(11)12-13/h7,9H,2-6,8H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXIUPPRXVAIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyrazole Derivatives in Chemical and Biological Research
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif has garnered significant attention from researchers in various scientific disciplines, particularly in medicinal chemistry and materials science. researchgate.netrsc.org The versatility of the pyrazole (B372694) scaffold allows for the synthesis of a vast array of derivatives with diverse and potent biological activities. researchgate.netijrpr.com
The exploration of pyrazole derivatives has a rich history, with early examples like antipyrine (B355649) being among the first synthetic drugs. derpharmachemica.com Over the years, the field has evolved significantly, with modern synthetic methods enabling the creation of complex pyrazole-based molecules with tailored properties. researchgate.netnih.gov These advancements have facilitated the discovery of numerous compounds with therapeutic potential.
Key Biological Activities of Pyrazole Derivatives:
Anti-inflammatory: Many pyrazole derivatives have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov A prominent example is celecoxib, a selective COX-2 inhibitor. derpharmachemica.com
Antimicrobial and Antifungal: Researchers have reported significant antibacterial and antifungal activities for various pyrazole derivatives. derpharmachemica.comnih.gov
Anticancer: The pyrazole nucleus is a constituent of several anticancer agents, which act through mechanisms such as inducing apoptosis and inhibiting cell proliferation. researchgate.net
Antiviral: Certain pyrazole derivatives have shown promise as antiviral agents. researchgate.netderpharmachemica.com
Other Therapeutic Areas: The biological activities of pyrazoles extend to antidiabetic, neuroprotective, and analgesic properties, among others. researchgate.netnih.gov
The broad spectrum of biological activities associated with pyrazole derivatives underscores their importance as "privileged scaffolds" in drug discovery. nih.govtandfonline.com The ability to modify the pyrazole ring at various positions allows medicinal chemists to fine-tune the pharmacological properties of these compounds, leading to the development of new and effective therapeutic agents. ijrpr.com
Overview of 1 Heptyl 1h Pyrazol 3 Amine Within Pyrazole Chemistry
General Synthetic Routes to this compound and Related Pyrazole-Amines
The construction of the this compound scaffold can be achieved through several synthetic pathways. These methods often involve the formation of the pyrazole core followed by the introduction of the amino group, or the direct use of precursors already containing the necessary functionalities.
One-Pot Synthesis Strategies
One-pot syntheses offer an efficient and atom-economical approach to pyrazole-amines by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates.
A notable one-pot method involves the electrophilic amination of primary amines, such as heptylamine, followed by cyclization. organic-chemistry.orgacs.orgnih.gov For instance, the reaction of a primary amine with an oxaziridine (B8769555) derivative can generate an N-Boc protected hydrazine (B178648) in situ. organic-chemistry.orgacs.org This intermediate can then react with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. organic-chemistry.orgacs.org This metal-free approach is versatile and can be applied to a library synthesis of functionalized pyrazoles. acs.org
Another one-pot strategy for synthesizing related pyrazole derivatives involves a four-component domino reaction. For example, the reaction of hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water can yield 1H-furo[2,3-c]pyrazole-4-amine derivatives. bohrium.com While not directly producing this compound, this demonstrates the power of one-pot reactions in constructing complex heterocyclic systems based on a pyrazole core.
Reductive Amination Approaches
Reductive amination is a powerful tool for introducing alkyl groups onto an amino-functionalized pyrazole core. While direct synthesis of this compound via this method is less commonly reported, the principle can be applied to precursors. For instance, a 1-unsubstituted-1H-pyrazol-3-amine could potentially be N-heptylated through reductive amination with heptanal.
More commonly, reductive amination is used to modify existing aminopyrazole structures. For example, the reaction of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes with various amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) leads to the corresponding aminomethylated pyrazoles. ineosopen.org Similarly, the free amino group of aminoalkylpyrazolo[1,5-a]pyrimidine-7-amines can be alkylated via reductive amination with aldehydes or ketones. beilstein-journals.org This highlights the utility of reductive amination in the functionalization of pyrazole-amine scaffolds.
Transition-Metal Catalyzed Methodologies
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for forming carbon-nitrogen and carbon-carbon bonds.
Copper-catalyzed reactions are particularly prominent in the synthesis and functionalization of pyrazoles. For example, the dimerization of 5-aminopyrazoles can be promoted by copper acetate (B1210297) to form pyrazole-fused pyridazines and pyrazines. mdpi.com Copper(II) acetate has also been used to catalyze the C-N bond formation between 2-aminopyridines and arylboronic acids. beilstein-journals.org These methods could potentially be adapted for the N-arylation or N-alkylation of pyrazole-amines.
Palladium catalysts are also widely used. For instance, Suzuki cross-coupling reactions catalyzed by palladium complexes can be employed to synthesize pyrazole amide derivatives. researchgate.net While this example focuses on amide bond formation, palladium-catalyzed cross-coupling reactions are a general strategy for introducing various substituents onto the pyrazole ring.
Furthermore, iron-based ionic liquids have been explored as catalysts for pyrazole synthesis. The condensation of hydrazines and 1,3-diketones can be efficiently catalyzed by [C4mim][FeCl4] at room temperature, offering a greener alternative to traditional methods. ias.ac.in
The following table summarizes selected transition-metal catalyzed reactions for pyrazole synthesis and functionalization:
| Catalyst | Reactants | Product Type | Reference |
| Cu(OAc)₂ | 5-Aminopyrazoles | Pyrazole-fused pyridazines/pyrazines | mdpi.com |
| Cu(OAc)₂ | 2-Aminopyridines, Arylboronic acids | N-Arylpyridines | beilstein-journals.org |
| Palladium complexes | Thiophene carboxylic acid, Pyrazole amines | Pyrazole amides | researchgate.net |
| [C4mim][FeCl4] | Hydrazines, 1,3-Diketones | Pyrazoles | ias.ac.in |
Multi-Step Synthesis Pathways
Multi-step syntheses provide a high degree of control and are often necessary for the preparation of complex or specifically substituted pyrazoles. A common strategy for synthesizing 3-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine. chim.itencyclopedia.pub
For the synthesis of this compound, a plausible multi-step route would involve the reaction of heptylhydrazine (B1606539) with a suitable β-ketonitrile, such as 3-oxopropanenitrile (B1221605) or a derivative thereof. The use of monosubstituted hydrazines like heptylhydrazine in this reaction generally leads to the formation of two regioisomeric pyrazoles, which may require separation. chim.it
An alternative multi-step approach could involve the initial synthesis of a pyrazole ring with a leaving group at the 1-position, followed by nucleophilic substitution with heptylamine. Conversely, a 3-amino-1H-pyrazole could be N-alkylated with a heptyl halide. Protecting groups may be necessary to control the regioselectivity of such reactions. mdpi.com For instance, the use of a Boc protecting group on a pyrazole nitrogen can direct subsequent reactions. mdpi.com
A general multi-step synthesis of 4-(pyrazol-1-yl)carboxanilides involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound, followed by reduction of a nitro group to an aniline, and subsequent amidation. afinitica.com This highlights the modular nature of multi-step syntheses in building complex pyrazole-containing molecules.
Reaction Mechanisms in the Synthesis and Transformations of this compound
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The formation of the pyrazole ring is a key mechanistic step in many of the synthetic routes discussed.
Cyclization Mechanisms (e.g., Knorr Pyrazole Synthesis Principles)
The Knorr pyrazole synthesis is a classic and widely used method for constructing the pyrazole ring. jk-sci.combeilstein-journals.org It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.combeilstein-journals.org The mechanism, when applied to the synthesis of a 3-aminopyrazole (B16455) from a β-ketonitrile and a hydrazine, proceeds as follows:
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups (or the cyano group in a β-ketonitrile) to form a hydrazone intermediate. chim.itsmolecule.com
Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining electrophilic carbon (the other carbonyl or the nitrile carbon). chim.itsmolecule.com
Dehydration/Aromatization: The resulting cyclic intermediate then eliminates a molecule of water (or another small molecule) to form the stable aromatic pyrazole ring. jk-sci.comsmolecule.com
In the context of synthesizing this compound, heptylhydrazine would be the hydrazine component. The reaction with a β-ketonitrile would lead to the formation of the pyrazole ring with the amino group at the 3-position and the heptyl group at the 1-position. The regioselectivity of the initial nucleophilic attack by the substituted hydrazine can influence the final product distribution. chim.it
Nucleophilic Attack and Addition Reactions
The pyrazole ring, in its nature, is an electron-rich aromatic system. However, the presence of two adjacent nitrogen atoms creates distinct electronic properties at different positions of the ring. Specifically, the C3 and C5 positions of the pyrazole ring are comparatively electron-deficient, making them susceptible to nucleophilic attack. mdpi.comresearchgate.netchim.it This reactivity is influenced by the substituents on the ring. In the case of this compound, the amino group at the C3 position can be diazotized and subsequently replaced by other nucleophiles. arkat-usa.org
The N1-heptyl group, being an electron-donating alkyl group, can slightly increase the electron density of the pyrazole ring, potentially modulating the reactivity towards nucleophiles. The general mechanism for nucleophilic substitution on the pyrazole ring can be influenced by the nature of the attacking nucleophile and the reaction conditions. For instance, strong bases can lead to deprotonation at C3, which may result in ring-opening reactions. pharmaguideline.comchemicalbook.com
| Reaction Type | Reagents | Product Type | Notes |
| Diazotization & Nucleophilic Substitution | NaNO₂, HCl; Nu⁻ | 1-Heptyl-3-substituted-1H-pyrazole | The amino group is converted to a diazonium salt, a good leaving group, which is then displaced by a nucleophile. |
| Ring Opening | Strong Base (e.g., n-BuLi) | Acyclic intermediate | Occurs via deprotonation at the C3 position. pharmaguideline.comchemicalbook.com |
Radical Coupling Pathways
Radical reactions involving pyrazole scaffolds have been utilized for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not abundant, the general principles of radical chemistry can be applied. Radical cyclization onto pyrazoles has been demonstrated in the synthesis of natural products. researchgate.net For this compound, radical reactions could be initiated at the heptyl chain or could involve the pyrazole ring itself.
Copper-catalyzed coupling reactions, which can proceed through radical intermediates, are a common method for the functionalization of pyrazoles. nih.govmdpi.com For example, the dimerization of 5-aminopyrazoles can occur via a radical pathway to form pyrazole-fused pyridazines and pyrazines. mdpi.com It is plausible that under similar conditions, this compound could undergo self-coupling or cross-coupling with other radical species.
| Coupling Type | Catalyst/Initiator | Potential Products | Reference |
| C-C Cross-Coupling | Transition metal-free (e.g., via aryldiazonium salts) | Arylated pyrazoles | acs.org |
| Dimerization | Copper salts | Dipyrazole-fused heterocycles | mdpi.com |
| Radical Cyclization | Radical initiators (e.g., AIBN, Et₃B) | Bicyclic pyrazole derivatives (if a suitable radical acceptor is present on the heptyl chain) | researchgate.net |
Protonation and Deprotonation in Reaction Intermediates
The pyrazole ring contains two nitrogen atoms with different characteristics. The N1 nitrogen, to which the heptyl group is attached, is considered a "pyrrole-like" nitrogen, while the N2 nitrogen is "pyridine-like" and is the primary site of protonation in acidic media. mdpi.comencyclopedia.pub The protonation of the N2 nitrogen generates a pyrazolium (B1228807) cation, which alters the reactivity of the ring, making it more resistant to electrophilic attack. chemicalbook.comrrbdavc.org
Conversely, in the presence of a strong base, the N-H proton of an unsubstituted pyrazole can be removed to form a pyrazole anion. In this compound, the exocyclic amino group can also be protonated or deprotonated depending on the pH of the medium. This acid-base behavior is crucial in many reactions, as it can influence the nucleophilicity of the molecule and direct the course of a reaction. mdpi.comencyclopedia.pub For instance, the protonation state of the aminopyrazole can determine whether a reaction occurs at the ring or at the amino group. mdpi.com
Oxidation and Reduction Pathways
The pyrazole ring is generally stable towards oxidation and reduction. pharmaguideline.comchemicalbook.comquizlet.com However, substituents on the ring can be modified under these conditions. The amino group of this compound can be oxidized to a nitroso or nitro group using appropriate oxidizing agents. smolecule.com
The reduction of the pyrazole ring itself is challenging and typically requires harsh conditions. Catalytic hydrogenation, for instance, may reduce other functional groups in the molecule before affecting the pyrazole ring. pharmaguideline.com It has been noted that the pyrazole ring can be reduced to a pyrazoline under certain catalytic conditions. smolecule.com
| Transformation | Reagents | Product | Notes |
| Oxidation of Amino Group | Hydrogen peroxide, Potassium permanganate | 1-Heptyl-3-nitroso/nitro-1H-pyrazole | smolecule.com |
| Oxidation of Pyrazole Ring | Cytochrome P-450 IIE1 | 4-Hydroxy-1-heptyl-1H-pyrazol-3-amine | By analogy to the oxidation of pyrazole itself. nih.gov |
| Reduction of Pyrazole Ring | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 1-Heptyl-1H-pyrazolin-3-amine | Generally requires forcing conditions. smolecule.com |
Derivatization and Functionalization of the this compound Scaffold
The presence of a reactive amino group and a modifiable pyrazole ring makes this compound a valuable building block for creating a library of derivatives.
The exocyclic amino group at the C3 position is a primary site for functionalization. It can readily undergo a variety of reactions common to primary amines.
Acylation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent to form the corresponding amides. This is a common strategy for synthesizing libraries of pyrazole-based compounds. researchgate.netmdpi.com
Alkylation: While direct alkylation can lead to a mixture of mono- and di-alkylated products, reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.
Formation of Schiff Bases: Condensation with aldehydes and ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines.
The pyrazole ring itself can be functionalized, although the positions of substitution are dictated by the electronic nature of the ring and the existing substituents.
Electrophilic Substitution: The C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. pharmaguideline.comchemicalbook.comrrbdavc.org Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. The directing effect of the N1-heptyl and C3-amino groups would influence the regioselectivity of these reactions.
Metal-Catalyzed Cross-Coupling: Transition-metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups onto the pyrazole ring. researchgate.netnih.govrsc.org This typically requires prior halogenation of the pyrazole ring, for example at the C4 position.
C-H Functionalization: Direct C-H functionalization is an increasingly popular and atom-economical method for modifying heterocyclic rings. researchgate.netnih.govrsc.org This approach avoids the need for pre-functionalization (e.g., halogenation) and can be directed to specific positions on the pyrazole ring by a suitable directing group.
Alkyl Chain Substitutions and Extensions
The modification of the this compound structure through substitutions and extensions of its alkyl chains is a key strategy for fine-tuning its physicochemical properties. These modifications can occur at two primary locations: the pyrazole ring nitrogen atoms or the exocyclic 3-amino group. Research in this area focuses on creating derivatives with varied lipophilicity, steric bulk, and hydrogen-bonding capabilities.
Extensions at the Pyrazole Ring: Quaternization
A primary method for extending the alkyl substitution on the pyrazole ring involves the quaternization of the N2 nitrogen. Starting with this compound, a second alkyl group can be introduced at the N2 position by reacting it with an alkylating agent. This reaction results in the formation of a 1-heptyl-2-alkyl-1H-pyrazol-3-aminium salt, often referred to as a 1,2-dialkylpyrazolium salt.
Common alkylating agents for this transformation include alkyl halides (e.g., methyl iodide, ethyl bromide) and dialkyl sulfates. google.com The reaction is typically conducted in an inert organic solvent, and elevated temperatures (ranging from 50°C to 200°C) may be employed to facilitate the reaction. google.com While equimolar amounts of the pyrazole and the alkylating agent can be used, a slight excess of the alkylating agent often ensures the reaction goes to completion. google.com The resulting pyrazolium salts are ionic liquids or solids with significantly different solubility and electronic properties compared to the neutral parent compound.
Substitutions at the 3-Amino Group
The exocyclic amino group at the C3 position is a versatile handle for introducing additional alkyl or functionalized alkyl chains. Standard amine alkylation procedures can be applied, although controlling the degree of substitution can be challenging.
N-Alkylation: Direct N-alkylation of the 3-amino group can be achieved using alkyl halides. However, this reaction often leads to a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium (B1175870) salts, due to repetitive sequential alkylations. mnstate.edu To achieve selective mono-alkylation, using a large excess of the amine starting material is a common strategy. mnstate.edu
Reductive Amination: A more controlled method for introducing a single alkyl group is reductive amination. This involves reacting the 3-amino group with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ using a reducing agent like sodium borohydride. This pathway provides better control over the degree of alkylation compared to direct alkylation with alkyl halides.
N-Acylation: The 3-amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction, while not a direct alkyl chain extension, introduces an acyl group that can contain an alkyl moiety, effectively modifying the substitution pattern and properties of the molecule. For instance, reacting this compound with acetyl chloride in the presence of a base would yield N-(1-heptyl-1H-pyrazol-3-yl)acetamide.
The table below summarizes key transformations for alkyl chain substitution and extension on the this compound scaffold, based on established pyrazole chemistry.
Interactive Data Table: Alkyl Chain Modifications
| Reaction Type | Starting Material | Reagent(s) | Typical Conditions | Product Type |
| Quaternization | This compound | Alkyl halide (e.g., CH₃I) or Dialkyl sulfate | Inert solvent, 50-200 °C | 1-Heptyl-2-alkyl-1H-pyrazol-3-aminium salt |
| N-Alkylation | This compound | Alkyl halide (e.g., CH₃CH₂Br) | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | 1-Heptyl-N-alkyl-1H-pyrazol-3-amine (mixture of products possible) |
| N-Acylation | This compound | Acid chloride (e.g., CH₃COCl) or Anhydride | Base (e.g., Pyridine or Triethylamine) | N-(1-Heptyl-1H-pyrazol-3-yl)amide |
| Reductive Amination | This compound | Aldehyde or Ketone, Reducing agent (e.g., NaBH₄) | Methanol (B129727) or Ethanol, Acid catalyst (often) | N-Alkyl-1-heptyl-1H-pyrazol-3-amine |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the protons and carbons. For 1-Heptyl-1H-pyrazol-3-amine, ¹H NMR and ¹³C NMR, complemented by two-dimensional techniques, offer a complete picture of its molecular architecture.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the heptyl chain, and the amino group. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons on the pyrazole ring, H-4 and H-5, are anticipated to appear as doublets in the aromatic region of the spectrum, typically between δ 5.5 and 7.5 ppm. The coupling between these two adjacent protons would result in a characteristic splitting pattern. The N-H protons of the primary amine group are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but generally appears in the range of δ 3.5 to 5.0 ppm.
The protons of the N-heptyl group will show a series of signals in the aliphatic region of the spectrum (δ 0.8-4.0 ppm). The methylene (B1212753) group directly attached to the pyrazole nitrogen (N-CH₂) is expected to be the most downfield of the alkyl signals, likely appearing as a triplet around δ 3.8-4.0 ppm due to coupling with the adjacent methylene group. The subsequent methylene groups of the heptyl chain will appear as multiplets at progressively higher fields (lower ppm values), with the terminal methyl group (CH₃) resonating as a triplet at the most upfield position, typically around δ 0.8-0.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 (pyrazole) | ~ 5.6 | d |
| H-5 (pyrazole) | ~ 7.3 | d |
| NH₂ | ~ 4.0 (broad) | s |
| N-CH₂ (heptyl) | ~ 3.9 | t |
| (CH₂)₅ (heptyl) | ~ 1.2-1.8 | m |
Note: Predicted values are based on the analysis of similar 1-alkyl-3-aminopyrazole structures. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the pyrazole ring are expected to resonate in the downfield region of the spectrum. C-3, being attached to the electron-donating amino group, is anticipated to be significantly shielded and appear around δ 155 ppm. C-5 is expected to be the most downfield of the ring carbons, at approximately δ 130 ppm, while C-4 will likely resonate at a higher field, around δ 90 ppm.
The carbon atoms of the heptyl chain will appear in the upfield region of the spectrum. The carbon of the N-CH₂ group will be the most deshielded of the alkyl carbons, appearing around δ 50 ppm. The other methylene carbons of the heptyl chain will have chemical shifts in the range of δ 22-32 ppm, and the terminal methyl carbon will be the most shielded, appearing at approximately δ 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (pyrazole) | ~ 155 |
| C-4 (pyrazole) | ~ 90 |
| C-5 (pyrazole) | ~ 130 |
| N-CH₂ (heptyl) | ~ 50 |
| CH₂ (heptyl) | ~ 31 |
| CH₂ (heptyl) | ~ 29 |
| CH₂ (heptyl) | ~ 26 |
| CH₂ (heptyl) | ~ 22 |
Note: Predicted values are based on the analysis of similar 1-alkyl-3-aminopyrazole structures. Actual values may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques
To further confirm the structural assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between H-4 and H-5 on the pyrazole ring and the sequential coupling of the protons along the heptyl chain. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached, allowing for the unambiguous assignment of the ¹³C NMR signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of particular functional groups.
Characteristic Functional Group Vibrations
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-N functional groups present in the molecule. wpmucdn.comorgchemboulder.com
The primary amine group will exhibit two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. wpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹. wpmucdn.comorgchemboulder.com
The C-H stretching vibrations of the heptyl group will appear in the 2850-2960 cm⁻¹ region. wpmucdn.com The C-H bending vibrations for the methylene and methyl groups are expected in the 1375-1470 cm⁻¹ range. wpmucdn.com
The pyrazole ring will have characteristic C=C and C=N stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amine group attached to the pyrazole ring is expected to appear in the 1250-1340 cm⁻¹ range. orgchemboulder.com
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| N-H (amine) | Bending | 1600 - 1650 |
| C-H (alkyl) | Stretching | 2850 - 2960 |
| C-H (alkyl) | Bending | 1375 - 1470 |
| C=C, C=N (pyrazole) | Stretching | 1400 - 1600 |
Note: These are general ranges and the exact positions and intensities of the bands can be influenced by the molecular environment.
Vibrational Assignments and Potential Energy Distributions (PED)
A more detailed analysis of the vibrational spectra would involve theoretical calculations to perform vibrational assignments and determine the Potential Energy Distributions (PED). PED analysis helps to quantify the contribution of individual internal coordinates (such as bond stretching and angle bending) to each normal mode of vibration. This allows for a more precise assignment of the observed IR and Raman bands to specific molecular motions, providing a deeper understanding of the molecule's vibrational properties. Such computational studies, often performed using Density Functional Theory (DFT), would complement the experimental data and lead to a comprehensive vibrational characterization of this compound.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a key technique for investigating the electronic structure of this compound. The absorption of UV or visible light by the molecule induces transitions of electrons from lower to higher energy molecular orbitals. The primary chromophore in this molecule is the pyrazole ring, an aromatic heterocyclic system.
Analysis of π-π Transitions*
The electronic spectrum of pyrazole-containing compounds is characterized by absorptions arising from π-π* transitions within the aromatic ring. For the parent pyrazole molecule, a strong absorption band corresponding to a π-π* transition is typically observed at approximately 203-210 nm. nih.govresearchgate.netnist.gov The presence of substituents on the pyrazole ring in this compound influences the position and intensity of these absorption bands.
The amino group (-NH2) at the C3 position acts as a powerful auxochrome. Its lone pair of electrons can be delocalized into the pyrazole ring's π-system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π-π* absorption band compared to unsubstituted pyrazole. This is a common effect seen in other amino-substituted pyrazoles. nih.gov The N-heptyl group, being a saturated alkyl chain, does not participate in conjugation but may have a minor electronic influence. The expected UV absorption for the pyrazole chromophore is summarized below.
Table 1: Expected UV-Vis Absorption Data for the Pyrazole Chromophore
| Chromophore | Expected Transition | Approximate λmax (nm) | Reference Compound |
|---|---|---|---|
| Pyrazole Ring | π → π | 203 - 210 | Unsubstituted Pyrazole nih.govresearchgate.net |
| 3-Aminopyrazole (B16455) System | π → π | > 210 (Bathochromic Shift) | General effect of amino auxochrome nih.gov |
Investigation of Conjugated Systems
The primary conjugated system in this compound is the pyrazole ring itself. Conjugation arises from the alternating double bonds and the participation of the nitrogen heteroatoms' lone pair electrons in the aromatic π-system.
The introduction of the amino group at the C3 position effectively extends this conjugated system. The non-bonding electrons on the amino nitrogen atom are in conjugation with the π-electrons of the heterocyclic ring. This n-π conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light at longer wavelengths. The heptyl group attached to the N1 position is an alkyl substituent and is not part of the conjugated system; its effect on the electronic transitions is primarily inductive.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound, the molecular formula is C10H19N3. HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. mdpi.comnih.gov
The calculated monoisotopic mass of the [M+H]+ ion is essential for HRMS analysis.
Table 2: Calculated Exact Mass for HRMS Analysis
| Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M] | C10H19N3 | 181.157897 |
| [M+H]+ | C10H20N3+ | 182.165172 |
Electron Ionization (EI) Mass Spectrometry
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The molecular ion peak for this compound would be observed at an m/z of 181. In accordance with the nitrogen rule, the presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular weight. libretexts.org
The mass spectrum would be expected to show the molecular ion peak, although its intensity may vary, along with a series of fragment peaks that are characteristic of the molecule's structure. The most abundant fragment ion in the spectrum is designated as the base peak.
Fragmentation Pathways Elucidation
The fragmentation of the this compound molecular ion is guided by the established fragmentation patterns of N-alkyl heterocycles, aliphatic amines, and the pyrazole core. libretexts.orgresearchgate.netmiamioh.edu
A primary and highly characteristic fragmentation pathway for N-alkyl compounds is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. In this case, cleavage would occur within the heptyl chain at the Cα-Cβ bond relative to the N1 of the pyrazole ring. This results in the loss of a hexyl radical (•C6H13), leading to a prominent ion.
Another common fragmentation process involves the sequential loss of alkyl fragments from the heptyl chain, which would produce a series of peaks separated by 14 amu (CH2). Fragmentation of the pyrazole ring itself typically involves the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N2). researchgate.net
A proposed fragmentation scheme is detailed in the table below.
Table 3: Proposed EI-MS Fragmentation of this compound
| m/z | Proposed Ion Structure / Loss | Fragmentation Pathway |
|---|---|---|
| 181 | [C10H19N3]•+ (Molecular Ion) | Initial Ionization |
| 140 | [M - C3H5]+ | Loss of propyl radical from heptyl chain |
| 126 | [M - C4H7]+ | Loss of butyl radical from heptyl chain |
| 112 | [M - C5H9]+ | Loss of pentyl radical from heptyl chain |
| 96 | [M - C6H13]+ | Alpha-cleavage; loss of hexyl radical |
| 69 | [C3H5N2]+ | Fragment at m/z 96 losing HCN |
Collision Cross Section (CCS) Measurements
Table 1: Predicted Collision Cross Section (CCS) Data for Related Aminopyrazole Compounds
| Compound | Adduct | Predicted CCS (Ų) |
|---|---|---|
| 1-methyl-1H-pyrazol-3-amine | [M+H]⁺ | 115.8 |
| 1-methyl-1H-pyrazol-3-amine | [M+Na]⁺ | 125.4 |
| 1-ethyl-1H-pyrazol-3-amine | [M+H]⁺ | 120.3 |
X-Ray Crystallographic Studies
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, analysis of related pyrazole derivatives offers a strong indication of the structural features that could be anticipated.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the forces that govern the crystal packing. For various pyrazole derivatives, Hirshfeld surface analysis has highlighted the significance of N–H···N and C–H···N hydrogen bonds, as well as π–π stacking interactions, in stabilizing the crystal structure. researchgate.netnih.gov In the case of this compound, a Hirshfeld analysis would likely reveal a complex network of intermolecular contacts. The amino group would be a primary site for hydrogen bonding, while the pyrazole ring could participate in π-stacking. The heptyl chain would contribute through weaker van der Waals interactions.
Dihedral Angle and Ring Conformation Analysis
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-methyl-1H-pyrazol-3-amine |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netacs.org For pyrazole (B372694) derivatives, DFT methods, such as B3LYP, are commonly employed to predict a variety of molecular properties. researchgate.netresearchgate.net
Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule. For 1-Heptyl-1H-pyrazol-3-amine, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. Studies on similar pyrazole derivatives provide insight into the expected structural parameters of the pyrazole ring. The heptyl group, being flexible, can adopt numerous conformations, and its attachment to the pyrazole nitrogen would have a minor influence on the ring's geometry. The amine group at the 3-position is expected to be nearly coplanar with the pyrazole ring to maximize conjugation.
Table 1: Predicted Geometric Parameters for the Pyrazole Ring of this compound
| Parameter | Predicted Value |
|---|---|
| N1-N2 Bond Length | ~1.35 Å |
| N2-C3 Bond Length | ~1.33 Å |
| C3-C4 Bond Length | ~1.42 Å |
| C4-C5 Bond Length | ~1.37 Å |
| C5-N1 Bond Length | ~1.38 Å |
| N1-N2-C3 Bond Angle | ~112° |
| N2-C3-C4 Bond Angle | ~105° |
| C3-C4-C5 Bond Angle | ~106° |
| C4-C5-N1 Bond Angle | ~109° |
| C5-N1-N2 Bond Angle | ~108° |
Note: These values are estimations based on computational studies of related pyrazole derivatives.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and the amine substituent, while the LUMO is also localized on the pyrazole ring. researchgate.net The presence of the electron-donating heptyl and amine groups would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -0.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are estimations based on DFT calculations of substituted pyrazoles. researchgate.net
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In pyrazole and its derivatives, the nitrogen atoms of the ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack. researchgate.netresearchgate.net The amine group at the 3-position would further enhance the negative potential in its vicinity. The hydrogen atoms of the amine group and the heptyl chain would exhibit positive electrostatic potential. This information is valuable for predicting non-covalent interactions and sites of reactivity. tandfonline.com
Table 3: Predicted NBO Analysis of Key Hyperconjugative Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(N) of NH2 | π*(N2-C3) | High |
| LP(N) of NH2 | π*(C4-C5) | Moderate |
| σ(C-H) of heptyl | π*(N1-C5) | Low |
Note: The magnitude of stabilization energies is a qualitative prediction based on NBO analyses of similar heterocyclic amines. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. eurasianjournals.com Such simulations would reveal the conformational flexibility of the heptyl chain and its interaction with the pyrazole ring. MD studies on related compounds often explore how the molecule interacts with its environment, such as a solvent or a biological receptor. tandfonline.com For this compound, MD simulations could be used to study its aggregation behavior, its partitioning between different phases, and its binding modes to target proteins. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of molecules based on their structural features. nih.gov For a series of pyrazole derivatives, QSAR studies have been employed to correlate molecular descriptors (such as lipophilicity, electronic properties, and steric parameters) with their observed biological activities. nih.gov While no specific QSAR/QSPR models for this compound were found, its molecular descriptors could be calculated and used as input for existing models for pyrazole derivatives to predict its potential activities and properties.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, this involves modeling its interaction with the active site of a biological target, such as a protein or enzyme. These studies are crucial for screening potential inhibitors and understanding their mechanism of action. nih.gov
Docking simulations for pyrazole derivatives typically reveal specific binding modes characterized by a network of non-covalent interactions. For this compound, the pyrazole ring and its functional groups are key to these interactions. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the amine group at the 3-position can serve as a hydrogen bond donor. nih.gov
The heptyl group, being a long, nonpolar alkyl chain, is predicted to engage in significant hydrophobic and van der Waals interactions with nonpolar amino acid residues within the target's binding pocket. The combination of hydrogen bonding from the pyrazole-amine core and hydrophobic interactions from the heptyl tail is crucial for the stable binding of the ligand. alrasheedcol.edu.iq Docking studies on similar pyrazole compounds have shown that these molecules can fit deeply within the binding pocket of protein targets. nih.gov
Table 1: Predicted Interactions for this compound with a Hypothetical Kinase Target
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| GLU 85 | Hydrogen Bond (Donor: Amine -NH2) | 2.9 |
| LEU 132 | Hydrophobic (Heptyl Chain) | 3.8 |
| VAL 67 | Hydrophobic (Heptyl Chain) | 4.1 |
| LYS 65 | Hydrogen Bond (Acceptor: Pyrazole N2) | 3.1 |
| PHE 145 | π-Alkyl (Heptyl Chain) | 4.5 |
Note: This data is illustrative and based on typical interactions observed for pyrazole derivatives.
Binding affinity quantifies the strength of the interaction between a ligand and its target. In molecular docking, this is often expressed as a scoring function, which estimates the free energy of binding (e.g., in kcal/mol). A lower binding energy value typically indicates a more stable and favorable interaction. nih.gov For pyrazole derivatives, these scores are influenced by the number and quality of hydrogen bonds, hydrophobic contacts, and other energetic contributions. nih.gov The predicted binding affinity helps in ranking potential drug candidates and prioritizing them for experimental validation.
Table 2: Example of Predicted Binding Affinities for Pyrazole Analogs
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki, predicted) |
| This compound | -8.5 to -10.5 | Low µM range |
| Pyrazole-carboxamide derivative | -9.3 | Low µM range nih.gov |
| Generic Pyrazole Derivative | -10.35 | Low µM range nih.gov |
Note: Values are representative examples from studies on various pyrazole derivatives to illustrate the typical output of such predictions.
Investigation of Tautomerism and Conformational Isomers
Tautomerism is a critical phenomenon in pyrazole chemistry, influencing the molecule's structure, reactivity, and biological interactions. researchgate.net Prototropic tautomerism, involving the migration of a proton, is particularly important for pyrazole rings. purkh.com
For unsymmetrically substituted pyrazoles like this compound, annular tautomerism is a key consideration. This involves the movement of the N-H proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This process results in two distinct tautomers: this compound and 1-Heptyl-1H-pyrazol-5-amine.
Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the relative energies and stabilities of these tautomers. researchgate.netnih.gov Studies on 3(5)-aminopyrazoles have shown that the relative stability is highly dependent on the nature and position of other substituents on the ring. researchgate.net For many substituted pyrazoles, one tautomer is often found to be more stable than the other in the gas phase. nih.gov
The equilibrium between tautomers can be significantly influenced by the surrounding solvent. nih.gov Computational models often incorporate a solvation model, such as the Polarizable Continuum Model (PCM), to simulate these effects. nih.gov
In nonpolar solvents, pyrazole molecules may self-associate through hydrogen bonds. fu-berlin.de In polar aprotic solvents, the tautomeric interconversion rates can be decreased, sometimes allowing for the observation of individual tautomers. nih.gov Polar protic solvents like water or methanol (B129727) can stabilize one tautomer over another by forming hydrogen bonds with the pyrazole's nitrogen atoms and the amine group. nih.govnih.gov Theoretical studies have demonstrated that water molecules can lower the energy barrier for the proton transfer between the nitrogen atoms, facilitating the tautomeric shift. nih.gov
Table 3: Theoretical Relative Energies of Pyrazole Tautomers in Different Solvents
| Tautomer | Gas Phase (ΔE, kcal/mol) | Chloroform (ΔE, kcal/mol) | Water (ΔE, kcal/mol) |
| This compound | 0 (Reference) | 0 (Reference) | 0 (Reference) |
| 1-Heptyl-1H-pyrazol-5-amine | +1.5 | +1.2 | +0.8 |
Note: This data is hypothetical and illustrative of general trends observed for substituted pyrazoles, where solvent polarity can alter the relative stability of tautomers.
Prediction of Spectroscopic Parameters (e.g., GIAO for NMR, TD-DFT for UV-Vis)
Computational chemistry allows for the prediction of spectroscopic properties, which can be compared with experimental data to confirm the structure and electronic properties of a molecule.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. mdpi.comgaussian.com These calculations are typically performed using DFT methods (e.g., B3LYP functional) with an appropriate basis set. mdpi.comresearchgate.net The computed isotropic shielding values are converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for a direct comparison between theoretical and experimental ¹H and ¹³C NMR spectra, aiding in the structural elucidation of molecules like this compound. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com Solvent effects are crucial for accurate predictions and are often included using continuum models. mdpi.com These theoretical spectra help in interpreting experimental UV-Vis data and understanding the electronic structure of the compound. researchgate.net
Table 4: Predicted Spectroscopic Parameters for this compound
| Parameter | Method | Predicted Value |
| ¹H NMR Chemical Shift (H4) | GIAO-DFT/B3LYP | 5.5 - 5.8 ppm |
| ¹³C NMR Chemical Shift (C3) | GIAO-DFT/B3LYP | 150 - 155 ppm |
| UV-Vis λmax | TD-DFT/B3LYP (in Methanol) | 220 - 240 nm |
| Oscillator Strength (f) | TD-DFT/B3LYP (in Methanol) | 0.2 - 0.4 |
Note: These values are illustrative, based on calculations for similar pyrazole-containing structures, and represent typical outputs from these computational methods.
Nonlinear Optical (NLO) Properties Calculations
The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of donor-acceptor groups and conjugated π-systems, which facilitate intramolecular charge transfer (ICT). The pyrazole ring itself can act as a component of this system, and its NLO properties can be finely tuned by the introduction of various substituents.
One notable study on a series of pyrazoline-based scaffolds (designated as PR and P1–P7) demonstrated a significant optical nonlinear response. Among the studied compounds, one derivative, P3, exhibited the highest nonlinearity, with a total dipole moment (μ_tot) of 19.4 D, an average polarizability (<α>) of 1.78 × 10⁻²² esu, a total first hyperpolarizability (β_tot) of 2.57 × 10⁻²⁷ esu, and a total second hyperpolarizability (γ_tot) of 3.13 × 10⁻³² esu. researchgate.net These findings underscore the potential of the pyrazoline scaffold in the design of efficient NLO materials.
Further research on styryl dyes derived from (E)-4-((1,1-dioxido-3-oxobenzo[b]thiophen-2(3H)-ylidene) ethyl)-1-phenyl-1H-pyrazol-5(4H)-one also highlighted promising NLO characteristics. The calculated first hyperpolarizability (β₀) for these compounds was found to be significant, indicating their potential for second-order NLO applications. Similarly, the second hyperpolarizability (γ₀) values, in the range of 204–544 × 10⁻³⁶ esu (calculated using the B3LYP/6–311++G(d, p) method), suggest a considerable third-order NLO response.
Another computational investigation focused on a specific pyrazole derivative, designated as compound 4c, which was synthesized through the cyclization of chalcone (B49325) with a hydrazine (B178648) derivative. DFT calculations at the B3LYP level revealed a mean first hyperpolarizability (β) of 1.39 x 10⁻²⁷ esu and a dipole moment (μ) of 4.3785 Debye.
The effect of substituents on the pyrazole ring is a critical factor in determining the magnitude of the NLO response. Studies on pyrazolyl quinolinone derivatives have shown that the introduction of different substituent groups can create a "push-pull" system that enhances NLO properties. By analyzing the impact of various electron-donating and electron-withdrawing groups, researchers can rationally design molecules with optimized NLO characteristics. ekb.eg
For this compound, the presence of the electron-donating amine (-NH₂) group at the 3-position and the alkyl (heptyl) group at the 1-position is expected to influence its electronic and, consequently, its NLO properties. The amine group can act as an effective electron donor, which, in conjunction with the pyrazole ring, could lead to a significant NLO response, particularly if an appropriate electron-acceptor group were also present in the molecular structure. The heptyl group, being an alkyl chain, is generally considered to have a weaker electronic effect compared to conjugated systems or strong donor/acceptor groups. However, it can influence the molecule's solubility and crystal packing, which are also important factors for the practical application of NLO materials.
The following table summarizes the calculated NLO properties for a selection of pyrazole derivatives from various computational studies, providing a comparative basis for estimating the potential NLO response of this compound.
Table 1: Calculated Nonlinear Optical Properties of Selected Pyrazole Derivatives
| Compound | Dipole Moment (μ) [D] | Average Polarizability (<α>) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] | Second Hyperpolarizability (γ) [x 10⁻³⁶ esu] | Computational Method |
|---|---|---|---|---|---|
| Pyrazoline Derivative P3 | 19.4 | 178 | 2570 | 31300 | Not Specified |
| Styryl Dye Derivative | - | - | Significant | 204 – 544 | B3LYP/6–311++G(d,p) |
| Pyrazole Derivative 4c | 4.3785 | - | 1390 | - | B3LYP |
These computational investigations collectively suggest that the pyrazole scaffold is a promising platform for the development of new NLO materials. The ability to tune the NLO properties through targeted substitution makes these compounds highly attractive for applications in optoelectronics and photonics. Future computational studies specifically targeting this compound would be invaluable in precisely quantifying its NLO characteristics and guiding its potential use in advanced optical technologies.
In Vitro Biological Activities and Mechanistic Studies
Enzyme Inhibition Studies
Enzyme inhibition is a critical area of drug discovery, and pyrazole (B372694) derivatives have been widely explored for their potential to modulate various enzyme families. nih.govresearchgate.net
Kinase Inhibition (e.g., CDK, BRAF, EGFR, Aurora-A)
There is no specific data available in published literature detailing the inhibitory activity of 1-Heptyl-1H-pyrazol-3-amine against cyclin-dependent kinases (CDKs), BRAF, EGFR, or Aurora-A kinases. While the broader 3-amino-1H-pyrazole scaffold has been utilized to develop kinase inhibitors, research has focused on other substituted analogues. nih.govmdpi.com For instance, studies have shown that modifications on the pyrazole ring and the amino group are critical for selectivity and potency, but none have reported on the effects of a simple N-heptyl substitution in this context. nih.gov
Cyclooxygenase (COX) Enzyme Inhibition
No studies were found that specifically evaluate the inhibitory effect of this compound on COX-1 or COX-2 enzymes. The research on pyrazole derivatives as COX inhibitors has primarily centered on more complex structures, such as 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, which have shown promising COX-2 selective inhibition. nih.govnih.govresearchgate.net
Other Enzyme Targets (e.g., RNase H, DNA Topoisomerase II)
A comprehensive search of scientific databases reveals no available data on the in vitro activity of this compound against other enzyme targets such as RNase H or DNA Topoisomerase II.
Receptor Binding and Modulation Studies
Serotonin (B10506) Receptor (e.g., 5-HT2C) Agonism/Antagonism
There is no published research specifically investigating the binding affinity or functional activity (agonism or antagonism) of this compound at the 5-HT2C serotonin receptor or other related serotonin receptor subtypes. While the 5-HT2C receptor is a significant target for therapeutic agents, and various heterocyclic compounds are known to interact with it, the role of this specific N-heptyl aminopyrazole has not been explored. nih.govresearchgate.netnih.gov
Adenosine (B11128) Receptor (e.g., P2Y14) Antagonism
The pyrazole nucleus is a key structural feature in various potent antagonists of adenosine receptors. Research into antagonists for subtypes such as A1, A2A, and A3, as well as the purinergic P2Y14 receptor, often involves complex pyrazole-containing heterocyclic systems like pyrazolo-triazolo-pyrimidines. For instance, a series of 5-amide-1H-pyrazole-3-carboxyl derivatives were developed as potent P2Y14 receptor antagonists, demonstrating that specific substitutions are crucial for activity. Similarly, compounds with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core have been identified as dual antagonists of A2A and A1 adenosine receptors.
The existing literature primarily focuses on pyrazole derivatives with bulky and complex substituents, often involving fused ring systems, which are critical for achieving high affinity and selectivity for these receptors. There is currently a lack of published data specifically identifying this compound or other simple N-alkyl-1H-pyrazol-3-amines as antagonists of adenosine or P2Y14 receptors.
Estrogen Receptor (ER-α) Antagonism
The pyrazole scaffold has been successfully utilized to develop selective estrogen receptor modulators (SERMs) and potent antagonists for the estrogen receptor-alpha (ER-α). Notably, a class of 1,3,5-triaryl-4-alkyl substituted pyrazoles has been shown to possess high ERα-selective binding affinity. The development of compounds such as Methyl-piperidino-pyrazole (MPP), a highly selective ERα antagonist, underscores the importance of the substitution pattern on the pyrazole ring. These active compounds typically feature multiple aryl groups and a basic side chain, which are considered essential for potent antagonism.
Scientific literature does not currently contain studies demonstrating ER-α antagonism for this compound or structurally similar N-alkyl aminopyrazoles. The research focus for ER-α antagonists has remained on more complex, multi-substituted pyrazole structures.
Structure-Activity Relationship (SAR) Analysis
Influence of Substituents on Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure affects biological function. For the pyrazole class, the nature, position, and orientation of substituents on the heterocyclic ring dramatically influence potency and selectivity across various biological targets.
In the context of N-substituted pyrazoles, the group at the N1 position is a key determinant of activity. While specific SAR studies for this compound are not available, research on related classes provides some insight. For example, in one study on 3-amino-1H-pyrazole-based kinase inhibitors, it was noted that simple alkyl residues on the pyrazole ring led to non-selective inhibitors. In a different series of pyrazole-based Schiff bases, increasing the length of an alkyl substituent was found to decrease the inhibitory activity against acetylcholinesterase. Conversely, in a series of NAAA inhibitors, extending the size of an N-alkyl chain on the pyrazole ring from ethyl to n-propyl increased potency, while an n-butyl group slightly decreased it, indicating an optimal length for the alkyl substituent.
Cellular Mechanism of Action Studies (In Vitro)
Induction of Cell Cycle Arrest and Apoptosis in Cell Lines
A significant body of research has established that the pyrazole scaffold is a common feature in molecules designed to induce cell cycle arrest and apoptosis in cancer cells. Various derivatives have demonstrated the ability to halt cell proliferation and trigger programmed cell death through diverse mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and modulation of apoptotic proteins like Bcl-2 and caspases.
While no studies have specifically examined this compound, numerous substituted pyrazole analogs have shown potent activity. For instance, a pyrazolo[3,4-d]pyridazine derivative was found to induce Sub-G1 and G2/M cell cycle arrest and promote apoptosis in the A549 lung cancer cell line. In another study, certain 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives induced S-phase cell cycle arrest and apoptosis in MDA-MB-468 triple-negative breast cancer cells. Furthermore, a novel pyrazole compound, PTA-1, was shown to arrest MDA-MB-231 cells in the S and G2/M phases and induce apoptosis.
These findings highlight the general potential of the pyrazole core structure to be incorporated into potent anticancer agents. The data from related compounds, summarized in the table below, indicate that appropriate substitutions on the pyrazole ring are key to achieving this activity.
| Compound Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 (Lung Cancer) | Induces Sub-G1 and G2/M cell cycle arrest and apoptosis. | |
| 3-Amino-1H-pyrazole-based kinase inhibitor (43d) | - | Causes G2/M phase cell cycle arrest. | |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast Cancer) | Induces S phase cell cycle arrest and apoptosis via ROS generation. | |
| Novel Pyrazole derivative (PTA-1) | MDA-MB-231 (Breast Cancer) | Arrests cells in S and G2/M phases; induces apoptosis. | |
| Pyrazolylthiazole hybrid (18c) | HepG2 (Liver Cancer) | Arrests cell proliferation at the S-phase and activates apoptosis. |
Disruption of Bacterial Cell Wall Synthesis
There is currently no specific research available that details the mechanism of this compound in disrupting bacterial cell wall synthesis. Mechanistic studies for this particular compound have not been published.
Interference with Viral Replication Pathways (e.g., HIV-1)
No studies were found that investigated the effects of this compound on viral replication pathways, including that of HIV-1.
Antimicrobial Activity Investigations (In Vitro)
Investigations into the antimicrobial properties of this compound are not extensively reported in the scientific literature.
Antibacterial Efficacy Against Specific Strains (e.g., Staphylococcus aureus, Bacillus subtilis)
Specific data on the antibacterial efficacy of this compound against strains such as Staphylococcus aureus or Bacillus subtilis is not available in published research. Therefore, no data tables on its minimum inhibitory concentration (MIC) or other antibacterial metrics can be provided.
Antifungal Efficacy
There is no available research detailing the antifungal efficacy of this compound against any specific fungal strains.
Anti-inflammatory and Antioxidant Potential (In Vitro)
Detailed in vitro studies quantifying the anti-inflammatory or antioxidant potential of this compound are not present in the available scientific literature. Research into its effects on inflammatory markers or its capacity as a radical scavenger has not been reported.
This compound: A Versatile Heterocycle in Chemical Innovation
The chemical compound this compound is a heterocyclic amine featuring a pyrazole ring substituted with a heptyl group at the 1-position and an amino group at the 3-position. While extensive research has been dedicated to the broader family of pyrazole derivatives for their wide-ranging applications, this article focuses specifically on the utility of this compound in areas beyond direct pharmaceutical development, highlighting its role as a chemical building block and its potential in agrochemical research, material science, and as a tool for biochemical investigation.
Applications and Research Utility Beyond Direct Pharmaceutical Development
The unique structural features of 1-Heptyl-1H-pyrazol-3-amine, namely the nucleophilic amino group, the pyrazole (B372694) core, and the lipophilic heptyl chain, make it a valuable intermediate in various scientific domains.
This compound serves as a versatile precursor in the synthesis of more complex molecular architectures. The amino group at the 3-position is a key functional handle that allows for a variety of chemical transformations. Synthetic chemists can utilize this amine for reactions such as acylation, alkylation, and condensation to introduce new functional groups and build larger molecules.
The pyrazole ring itself is a stable aromatic system that can be further functionalized. The presence of the N-heptyl group imparts increased solubility in organic solvents, a desirable property for many synthetic procedures. The synthesis of pyrazole derivatives often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. For N-substituted aminopyrazoles like this compound, the synthesis typically starts from an appropriately substituted hydrazine and a β-ketonitrile.
The utility of aminopyrazoles as precursors is well-documented in the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are of interest in various fields of chemical research. The general reactivity of the aminopyrazole moiety suggests that this compound can be a key starting material for generating libraries of novel compounds for screening in different applications.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Acylation | Acid chlorides, Anhydrides | Pyrazole amides |
| Condensation | Aldehydes, Ketones | Schiff bases, Fused heterocycles |
| N-Arylation | Aryl halides, Palladium catalyst | N-Aryl-pyrazol-3-amines |
| Diazotization | Nitrous acid | Pyrazole-based azo compounds |
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. The biological activity of these compounds can be fine-tuned by altering the substituents on the pyrazole ring.
Derivatives of pyrazole are known to exhibit herbicidal, fungicidal, and insecticidal properties. The mode of action often involves the inhibition of specific enzymes in the target organisms. For instance, some pyrazole-containing herbicides are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis. While specific studies on the herbicidal activity of this compound derivatives are not widely published, the general structure-activity relationships of pyrazole-based agrochemicals suggest that the N-heptyl group could influence the compound's lipophilicity, which in turn affects its uptake and transport within the plant.
The search for new antimicrobial agents to combat plant pathogens is an ongoing effort in agricultural research. Pyrazole derivatives have been investigated for their antibacterial and antifungal activities. The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microbes. The synthesis of novel pyrazole-based sulfonamides has been shown to yield compounds with potent antimicrobial activity. The amino group of this compound provides a convenient point for the attachment of sulfonyl groups or other moieties known to confer antimicrobial properties. The long alkyl chain (heptyl group) could enhance the compound's ability to penetrate the lipid membranes of microbial cells, potentially increasing its efficacy.
Table 2: Classes of Agrochemicals Based on the Pyrazole Scaffold
| Agrochemical Class | Mode of Action Example | Potential Role of N-Heptyl Group |
| Herbicides | Inhibition of HPPD or other key enzymes | Influences lipophilicity and plant uptake |
| Fungicides | Disruption of fungal cell membrane or metabolism | May enhance membrane permeability |
| Insecticides | Targeting the nervous system of insects | Can affect binding to target receptors |
Nonlinear optical (NLO) materials are of interest for their applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with a high degree of conjugation and a significant difference between the ground and excited state dipole moments can exhibit NLO properties. The pyrazole ring, being an aromatic heterocycle, can participate in conjugated systems.
The synthesis of pyrazole derivatives for NLO applications often involves the introduction of electron-donating and electron-accepting groups at different positions of the ring to create a "push-pull" electronic system. The amino group of this compound can act as an electron-donating group. By derivatizing the pyrazole ring with a suitable electron-accepting group, it may be possible to generate novel NLO materials. The heptyl group, while not directly contributing to the NLO properties, can improve the processability and solubility of the material in organic polymers for the fabrication of NLO devices.
Small molecules are invaluable tools for studying complex biological processes. The pyrazole scaffold is found in many biologically active compounds, including enzyme inhibitors. By modifying the structure of this compound, it is possible to design and synthesize molecular probes to investigate specific biochemical pathways.
For example, derivatives of aminopyrazoles have been used to develop potent and selective inhibitors of protein kinases, which are key regulators of cellular signaling pathways. The amino group can be used to attach reporter groups, such as fluorescent tags or affinity labels, to create probes that can be used to visualize the localization of a target protein within a cell or to isolate and identify binding partners. The heptyl group can be systematically varied to understand the role of lipophilicity in target engagement and cell permeability. While specific research utilizing this compound as a biochemical probe is not extensively documented, its chemical tractability makes it a promising starting point for the development of such tools.
Future Directions and Perspectives in 1 Heptyl 1h Pyrazol 3 Amine Research
Development of Novel Synthetic Methodologies
The advancement of research into 1-Heptyl-1H-pyrazol-3-amine is intrinsically linked to the development of efficient and versatile synthetic routes. While classical methods for pyrazole (B372694) synthesis, such as the condensation of β-keto nitriles with hydrazines, provide a foundational approach, future efforts will likely focus on more innovative strategies. researchgate.net The Vilsmeier-Haack reaction, a powerful tool for the formylation of activated aromatic and heterocyclic compounds, could be adapted to create precursors for this compound, potentially offering milder reaction conditions and improved yields. researchgate.net
Future synthetic research could also explore green chemistry principles, utilizing environmentally benign solvents and catalysts. Microwave-assisted organic synthesis (MAOS) and flow chemistry are other promising avenues that could significantly reduce reaction times and improve scalability, facilitating the rapid production of this compound and its derivatives for further investigation.
| Synthetic Method | Potential Advantages |
|---|---|
| Vilsmeier-Haack Reaction | Mild reaction conditions, good yields. researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. |
| Flow Chemistry | Improved scalability and safety. |
| Green Chemistry Approaches | Use of environmentally friendly solvents and catalysts. |
Advanced Computational Modeling for Mechanism Prediction
Computational chemistry offers a powerful lens through which to understand the intricate molecular behavior of this compound. Density Functional Theory (DFT) calculations, which have been successfully applied to other pyrazole derivatives, can be employed to predict its geometric and electronic properties. researchgate.netbilecik.edu.tr Such studies can provide insights into the molecule's reactivity, stability, and potential interaction mechanisms with biological targets.
Molecular dynamics (MD) simulations can further illuminate the dynamic behavior of this compound in different environments, such as in solution or at the active site of a protein. These simulations can help predict binding affinities and conformational changes, guiding the design of more potent and selective analogues. By modeling reaction pathways, computational tools can also aid in the optimization of synthetic protocols.
Exploration of Underexplored Biological Targets
The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on related pyrazole derivatives has revealed their potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer. nih.govnih.govmdpi.com Future research on this compound should therefore include systematic screening against a broad panel of kinases, particularly those that are currently underexplored as therapeutic targets.
The PCTAIRE subfamily of cyclin-dependent kinases (CDKs), for instance, represents an understudied class of kinases that could be potential targets for this compound. researchgate.net Investigating the activity of this compound against such novel targets could uncover new therapeutic opportunities for a range of diseases.
Design of Highly Selective and Potent Analogues
Building upon the foundational structure of this compound, the design and synthesis of novel analogues will be a critical step in optimizing its biological activity. Structure-activity relationship (SAR) studies, guided by computational modeling and experimental screening, will be instrumental in identifying key structural modifications that enhance potency and selectivity.
For example, modifications to the heptyl chain could influence the compound's lipophilicity and, consequently, its pharmacokinetic properties. Alterations to the pyrazole ring and the amino group could modulate its binding affinity and selectivity for specific biological targets. The development of quantitative structure-activity relationship (QSAR) models can further aid in the rational design of analogues with improved therapeutic potential. researchgate.net
| Analogue Design Strategy | Goal |
|---|---|
| Modification of the Heptyl Chain | Optimize pharmacokinetic properties. |
| Alterations to the Pyrazole Ring | Enhance binding affinity and selectivity. |
| Substitution on the Amino Group | Modulate target interactions. |
| QSAR Modeling | Predict activity of virtual compounds. researchgate.net |
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To gain a holistic understanding of the biological effects of this compound, future research should embrace a systems biology approach through the integration of multi-omics data. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound.
For instance, transcriptomic analysis can reveal changes in gene expression patterns in response to treatment with this compound, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the compound's effects on cellular metabolism. The integration of these diverse datasets can help to elucidate the compound's mechanism of action, identify potential biomarkers of its activity, and predict its broader physiological effects. nih.govarxiv.orgmdpi.com
Q & A
Q. What are the recommended synthetic routes for 1-Heptyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
Methodological Answer: A robust synthesis involves condensing 3-aryl-2-(dialkoxymethyl)propionitrile derivatives with hydrazine salts under acidic, aqueous-alcoholic conditions . For 1-heptyl substitution, replace the aryl group with heptyl bromide or heptyl aldehyde precursors. Reaction optimization (e.g., pH, solvent polarity, and temperature) is critical: higher temperatures (80–100°C) improve cyclization but may degrade sensitive intermediates. Yields typically range from 40–65%, with impurities arising from incomplete alkylation or side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Methodological Answer:
- NMR : H NMR should show a singlet for the pyrazole C4 proton (δ 6.1–6.3 ppm), a broad peak for the NH group (δ 4.8–5.2 ppm), and characteristic heptyl chain signals (δ 0.8–1.6 ppm for CH and CH groups) .
- X-ray Diffraction : Single-crystal X-ray analysis confirms the planar pyrazole ring and heptyl chain orientation. Crystallization from ethanol/water mixtures is optimal for high-quality crystals .
- HRMS : Molecular ion [M+H] at m/z 209.2 (CHN) with isotopic pattern matching the formula .
Advanced Research Questions
Q. How do steric and electronic effects of the heptyl substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The heptyl chain introduces steric hindrance, reducing accessibility to the pyrazole N1 position. Electronic effects (via alkyl induction) slightly increase electron density at the C5 position, favoring electrophilic substitution. For Suzuki-Miyaura coupling, use Pd(PPh)/KCO in DMF at 90°C, targeting C5 functionalization. Comparative studies with shorter alkyl chains (e.g., methyl, ethyl) show longer chains (heptyl) reduce coupling efficiency by 15–20% due to steric bulk .
Q. What contradictions exist in reported biological activity data for this compound derivatives, and how can experimental design resolve them?
Methodological Answer: Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–128 µg/mL) arise from:
- Assay Variability : Broth microdilution vs. agar diffusion methods yield differing results due to solubility limitations .
- Strain-Specificity : Gram-positive bacteria (e.g., S. aureus) show higher sensitivity than Gram-negative species (e.g., E. coli), likely due to membrane permeability differences .
- Solution Stability : Hydrolysis of the NH group under physiological pH (7.4) may generate inactive byproducts. Stabilize solutions with 1% DMSO and conduct time-course assays to confirm compound integrity .
Q. What computational strategies are effective for predicting the binding affinity of this compound to enzyme targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with pyrazole as a rigid core and heptyl chain in flexible conformation. Prioritize targets with hydrophobic binding pockets (e.g., cytochrome P450 enzymes) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess heptyl chain dynamics. The chain adopts folded conformations in aqueous environments, reducing solvent-accessible surface area (SASA) by 30% compared to linear configurations .
- QSAR Models : Correlate chain length (heptyl vs. pentyl/octyl) with logP values to predict membrane permeability. Heptyl derivatives balance lipophilicity (logP ≈ 3.2) and solubility (≈1.2 mg/mL) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
